molecular formula C16H20N2OS B7630728 1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone

1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone

Cat. No. B7630728
M. Wt: 288.4 g/mol
InChI Key: AVJKNJJJRSHBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone, commonly known as DMHP, is a synthetic compound that has been widely used in scientific research. DMHP belongs to the class of piperidine-based compounds and is structurally similar to other psychoactive substances such as phencyclidine (PCP) and ketamine.

Mechanism of Action

DMHP acts as an NMDA receptor antagonist and binds to the phencyclidine binding site on the receptor. This leads to the inhibition of glutamate-mediated neurotransmission, resulting in altered neuronal activity. DMHP has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and serotonin.
Biochemical and Physiological Effects:
DMHP has been shown to induce a range of biochemical and physiological effects in animal models. It has been shown to produce sedation, analgesia, and dissociative effects similar to other NMDA receptor antagonists. DMHP has also been shown to alter the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a key role in stress response.

Advantages and Limitations for Lab Experiments

DMHP has several advantages as a research tool. It has a high affinity for the NMDA receptor and produces effects similar to other NMDA receptor antagonists. DMHP is also relatively easy to synthesize and can be obtained in high purity. However, DMHP has some limitations as a research tool. It has a relatively short duration of action and can produce adverse effects such as ataxia and respiratory depression at high doses.

Future Directions

There are several future directions for the use of DMHP in scientific research. One area of interest is the role of NMDA receptors in the pathophysiology of neuropsychiatric disorders such as depression and schizophrenia. DMHP may also be useful in studying the mechanisms underlying chronic pain and the development of novel analgesics. Additionally, DMHP may have potential therapeutic applications in the treatment of addiction and substance abuse disorders.
In conclusion, DMHP is a synthetic compound that has been widely used in scientific research as a tool for studying the central nervous system. It acts as an NMDA receptor antagonist and produces effects similar to other psychoactive substances such as 1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone and ketamine. DMHP has several advantages as a research tool but also has some limitations. There are several future directions for the use of DMHP in scientific research, including the study of neuropsychiatric disorders, chronic pain, and addiction.

Synthesis Methods

The synthesis of DMHP involves the reaction between 1-benzothiophene-5-carboxylic acid and 3-(dimethylamino)-1-chloropropane in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with trifluoroacetic anhydride to obtain DMHP in its free base form. The synthesis method has been optimized to produce high yields of DMHP with high purity.

Scientific Research Applications

DMHP has been extensively used in scientific research as a tool for studying the central nervous system. It has been shown to possess psychotropic effects similar to other NMDA receptor antagonists such as 1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone and ketamine. DMHP has been used to study the role of NMDA receptors in various physiological and pathological conditions such as schizophrenia, depression, and chronic pain.

properties

IUPAC Name

1-benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-17(2)14-4-3-8-18(11-14)16(19)13-5-6-15-12(10-13)7-9-20-15/h5-7,9-10,14H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJKNJJJRSHBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiophen-5-yl-[3-(dimethylamino)piperidin-1-yl]methanone

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